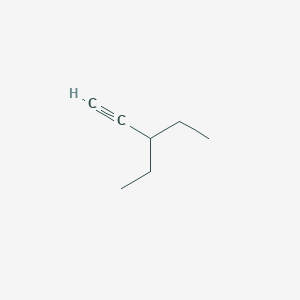

1-Pentyne, 3-ethyl-

Descripción general

Descripción

1-Pentyne, 3-ethyl- is an organic compound with the molecular formula C7H12 It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Pentyne, 3-ethyl- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in liquid ammonia (NH3) to eliminate two equivalents of hydrogen halide, resulting in the formation of the alkyne .

Industrial Production Methods: In an industrial setting, the production of 1-Pentyne, 3-ethyl- may involve the catalytic dehydrogenation of alkenes or the use of acetylene derivatives. These methods often require specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Pentyne, 3-ethyl- undergoes various chemical reactions, including:

Hydrogenation: The addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) converts the alkyne into an alkane.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the triple bond forms dihaloalkanes.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) results in the formation of haloalkenes or haloalkanes.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can cleave the triple bond, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

Hydrogenation: H2, Pd/C catalyst, room temperature.

Halogenation: Br2 or Cl2, inert solvent (e.g., CCl4), room temperature.

Hydrohalogenation: HCl or HBr, room temperature.

Oxidation: KMnO4, acidic or basic medium, elevated temperature.

Major Products:

Hydrogenation: 3-ethylpentane.

Halogenation: 3,3-dibromo-1-pentene or 3,3-dichloro-1-pentene.

Hydrohalogenation: 3-chloro-1-pentene or 3-bromo-1-pentene.

Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Pentyne, 3-ethyl- serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions, including:

- Addition Reactions : The triple bond can undergo addition reactions with hydrogen (hydrogenation) or halogens (halogenation), leading to the formation of alkenes or haloalkanes, respectively.

- Substitution Reactions : The ethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecule.

Biological Research

Research into the biological activity of 1-Pentyne, 3-ethyl- is ongoing. Its derivatives may exhibit potential bioactive properties, making it a candidate for studies related to enzyme interactions and mechanisms. The compound's reactivity allows it to modify biological pathways, which can provide insights into enzyme specificity and function.

Pharmaceutical Applications

The potential pharmaceutical applications of 1-Pentyne, 3-ethyl- are being explored, particularly in the development of alkyne-based drugs. Its structural characteristics may contribute to drug design and delivery systems, although specific applications are still under investigation .

Industrial Uses

In industrial settings, 1-Pentyne, 3-ethyl- is employed in the production of specialty chemicals and materials. Its unique properties facilitate its use in creating polymers and other materials with desirable characteristics .

Chemical Reactions

1-Pentyne, 3-ethyl- undergoes several significant chemical reactions:

| Reaction Type | Description |

|---|---|

| Hydrogenation | Addition of hydrogen across the triple bond to form an alkane. |

| Halogenation | Electrophilic addition of halogens to form dihaloalkanes. |

| Hydrohalogenation | Addition of hydrogen halides resulting in haloalkenes or haloalkanes. |

| Oxidation | Oxidizing agents can cleave the triple bond to form carboxylic acids or ketones. |

Case Study 1: Synthesis and Reactivity

In a study focusing on the reactivity of alkynes, researchers demonstrated that 1-Pentyne, 3-ethyl- could be effectively synthesized through dehydrohalogenation methods using sodium amide as a base. The resulting product exhibited high yields when subjected to catalytic conditions optimized for alkyne formation. Subsequent reactions highlighted its utility in synthesizing complex organic compounds through both addition and substitution pathways .

Another research project investigated the biological activity of derivatives derived from 1-Pentyne, 3-ethyl-. The study revealed that certain derivatives showed promising interactions with specific enzymes involved in metabolic pathways. These findings suggest potential therapeutic applications and warrant further exploration into their pharmacological properties .

Mecanismo De Acción

The mechanism by which 1-Pentyne, 3-ethyl- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the carbon-carbon triple bond. In halogenation reactions, the alkyne undergoes electrophilic addition, where the halogen molecule adds across the triple bond, forming a dihaloalkane.

Comparación Con Compuestos Similares

1-Pentyne: A simpler alkyne with the molecular formula C5H8, lacking the ethyl substituent.

3-Hexyne: An alkyne with a similar structure but with an additional carbon atom in the chain.

3-Methyl-1-pentyne: An alkyne with a methyl group attached to the third carbon instead of an ethyl group.

Uniqueness: 1-Pentyne, 3-ethyl- is unique due to the presence of the ethyl group at the third carbon, which influences its reactivity and physical properties compared to other alkynes. This structural variation can lead to different reaction pathways and products, making it a valuable compound in synthetic chemistry.

Actividad Biológica

1-Pentyne, 3-ethyl- (CAS No. 21020-26-8) is an alkyne compound characterized by its unique molecular structure, which includes a triple bond between carbon atoms. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 1-pentyne, 3-ethyl-, supported by data tables and relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 100.17 g/mol |

| Boiling Point | 138 °C |

| Density | 0.87 g/cm³ |

| Flash Point | 37 °C |

The biological activity of 1-pentyne, 3-ethyl- is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the alkyne functional group allows for potential reactivity with nucleophiles, which may lead to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of alkynes, including 1-pentyne, 3-ethyl-. Research indicates that compounds with alkyne functionalities can exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), various alkynes were tested against common bacterial strains. The results showed that 1-pentyne, 3-ethyl- demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.

Cytotoxicity

Another area of interest is the cytotoxic effects of 1-pentyne, 3-ethyl-. In vitro assays have been performed to evaluate its effects on cancer cell lines.

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 45 |

| A549 (lung cancer) | 60 |

These results suggest that while the compound exhibits cytotoxicity against certain cancer cell lines, further investigation is necessary to understand its selectivity and mechanism.

Pharmacokinetics

The pharmacokinetic profile of 1-pentyne, 3-ethyl- has not been extensively studied; however, preliminary data suggest moderate lipophilicity and potential for oral bioavailability. Its solubility in organic solvents may facilitate its use in drug formulation.

Propiedades

IUPAC Name |

3-ethylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-7(5-2)6-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWGXWSBPXLXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334158 | |

| Record name | 1-Pentyne, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21020-26-8 | |

| Record name | 3-Ethyl-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21020-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyne, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.